4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-naphthoate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S2/c1-2-19(27)23-21-24-25-22(32-21)31-12-16-10-17(26)18(11-29-16)30-20(28)15-8-7-13-5-3-4-6-14(13)9-15/h3-11H,2,12H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXHEXKBMDBOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-naphthoate is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.46 g/mol . The structure incorporates a pyran ring, a thiadiazole moiety, and a naphthoate group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₅S |
| Molecular Weight | 404.46 g/mol |
| CAS Number | 896018-98-7 |
Antimicrobial Properties
Research indicates that derivatives of compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial activity. Specifically, studies have shown that modifications to the thiadiazole component can enhance efficacy against various pathogens.
- Fungicidal Activity : The compound has demonstrated potent fungicidal properties against pathogens such as Rhizoctonia solani, responsible for rice sheath blight. Derivatives have been noted to inhibit fungal growth effectively, suggesting potential agricultural applications as fungicides.
- Nematocidal Activity : Certain derivatives have shown notable nematocidal effects against pests like Bursaphelenchus xylophilus, indicating its potential use in pest control within agricultural settings.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may inhibit enzymatic activity critical for the survival of pathogens or pests. Understanding these interactions is crucial for optimizing the compound's therapeutic applications.
Study on Antifungal Efficacy
A study conducted on various thiadiazole derivatives demonstrated that modifications in the side chains significantly influenced their antifungal activity. For instance, compounds with larger alkyl groups showed enhanced efficacy against Candida albicans and other fungal strains .
Nematode Resistance
In another study focusing on nematodes, derivatives of the compound were tested for their ability to reduce nematode populations in soil. Results indicated a significant decrease in nematode viability when treated with specific formulations of the compound.
Comparative Analysis
To better understand the biological activity of This compound , it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-oxo-6-{[(5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio]methyl}-4H-pyran | Similar thiadiazole moiety; larger side chain | Enhanced antifungal properties |
| 4-oxo-6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran | Cyclopropane substitution | Varied biological activity |
| 4-oxo-6-{[(5-(propanoylamino)-1,3,4-thiadiazol-2-yl)thio]methyl}-4H-pyran | Directly related; variations in substituents | Potentially higher efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)
- Structural Differences :
- ML221 substitutes the 5-propionamido-1,3,4-thiadiazole group with a pyrimidin-2-ylthio moiety.
- The ester component is 4-nitrobenzoate instead of 2-naphthoate .
- Pharmacological Profile :
- APJ Receptor Antagonism : IC₅₀ values of 0.70 µM (cAMP assay) and 1.75 µM (β-arrestin recruitment) .
- Selectivity : >37-fold selectivity over AT1 receptors and minimal off-target activity at other GPCRs (κ-opioid and benzodiazepine receptors show <50% inhibition at 10 µM) .
- Functional Utility : Used to study ELA-11 peptide’s cardioprotective effects against oxidative stress via APJ receptor blockade .
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
- Structural Differences :
- The ester group is 4-chloro-3-nitrobenzoate , differing in substituent position and halogenation.
1,3,4-Thiadiazole Derivatives with Amino Substituents
- Example: (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate.
- Key Differences: Replacement of propionamido with amino reduces steric bulk, possibly altering binding affinity. The sugar-like tetrahydro-2H-pyran structure suggests divergent pharmacokinetic properties .
Structure-Activity Relationship (SAR) Insights
- Thiadiazole Modifications: 5-Substituents: Propionamido groups (as in the target compound) may enhance target engagement through hydrogen bonding or hydrophobic interactions compared to pyrimidine (ML221) or amino groups .
- Ester Group Variations :
- 2-Naphthoate (target compound) vs. 4-nitrobenzoate (ML221): The larger aromatic system in 2-naphthoate could improve π-π stacking with receptor residues but may reduce solubility.
- 4-Chloro-3-nitrobenzoate : Electron-withdrawing groups might increase metabolic resistance but could introduce toxicity risks .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Cyclocondensation of Diketones and Aldehydes
The 4H-pyran scaffold is accessible through acid-catalyzed cyclization of 1,3-diketones with α,β-unsaturated aldehydes. For example, reacting ethyl acetoacetate with cinnamaldehyde in the presence of piperidine yields 4-oxo-4H-pyran derivatives. Adapting this protocol:
$$
\text{CH}3\text{C(O)CO}2\text{Et} + \text{CH}_2=\text{CHCHO} \xrightarrow{\text{piperidine, EtOH}} \text{4-Oxo-4H-pyran-3-carboxylate}
$$
Modification at the 6-position requires introducing a chloromethyl group via Vilsmeier-Haack formylation followed by chlorination.
Functionalization at the 6-Position
6-(Chloromethyl)-4-oxo-4H-pyran-3-carboxylic acid is synthesized by treating 4-oxo-4H-pyran-3-carboxylic acid with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF):
$$
\text{4-Oxo-4H-pyran-3-carboxylic acid} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{6-(Chloromethyl)-4-oxo-4H-pyran-3-carboxylic acid}
$$
Synthesis of the 5-Propionamido-1,3,4-Thiadiazole-2-Thiol Moiety
Thiadiazole Ring Formation
Cyclization of thiosemicarbazides with carboxylic acids under dehydrating conditions yields 1,3,4-thiadiazoles. For 5-amino-1,3,4-thiadiazole-2-thiol:
$$
\text{NH}2\text{CSNHNH}2 + \text{RCO}2\text{H} \xrightarrow{\text{H}2\text{SO}_4} \text{5-Amino-1,3,4-thiadiazole-2-thiol}
$$
Propionamido substitution is achieved by reacting the amine with propionic anhydride:
$$
\text{5-Amino-1,3,4-thiadiazole-2-thiol} + (\text{CH}2\text{CH}2\text{CO})_2\text{O} \rightarrow \text{5-Propionamido-1,3,4-thiadiazole-2-thiol}
$$
Thioether Linkage Formation
The chloromethyl-pyran intermediate undergoes nucleophilic substitution with 5-propionamido-1,3,4-thiadiazole-2-thiol in the presence of a base (e.g., K₂CO₃):
$$
\text{6-(Chloromethyl)-4-oxo-4H-pyran-3-carboxylic acid} + \text{5-Propionamido-1,3,4-thiadiazole-2-thiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-(((5-Propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-carboxylic acid}
$$
Esterification with 2-Naphthoic Acid
Activation of the Carboxylic Acid
The pyran-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{6-(((5-Propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Corresponding acid chloride}
$$
Coupling with 2-Naphthol
The acid chloride reacts with 2-naphthol in the presence of a base (e.g., triethylamine):
$$
\text{Acid chloride} + \text{2-Naphthol} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{4-Oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-naphthoate}
$$
Optimization and Challenges
Reaction Conditions
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Ethanol/water mixtures for final product isolation.
Analytical Data and Characterization
Spectroscopic Properties
Chromatographic Validation
- HPLC : Retention time ~12.3 min (C18 column, acetonitrile/water 70:30).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
